molecular formula C13H10ClN3O3S B345074 1-(4-Chloro-2-methoxyphenyl)sulfonylbenzotriazole CAS No. 333311-35-6

1-(4-Chloro-2-methoxyphenyl)sulfonylbenzotriazole

Cat. No.: B345074
CAS No.: 333311-35-6
M. Wt: 323.76g/mol
InChI Key: FRWLOARIJKCSER-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound under investigation, systematically named this compound according to IUPAC nomenclature, possesses the molecular formula C₁₃H₁₀ClN₃O₃S. This designation reflects the presence of a benzotriazole moiety linked through a sulfonyl bridge to a substituted aromatic ring bearing both chlorine and methoxy substituents. The molecular weight of 323.76 g/mol places this compound within the medium molecular weight range typical of pharmaceutical intermediates and synthetic building blocks.

The systematic nomenclature reveals important structural features that influence the compound's chemical properties. The 4-chloro substitution on the phenyl ring introduces electron-withdrawing character, while the 2-methoxy group provides electron-donating effects, creating a balanced electronic environment that affects both reactivity and stability. The sulfonyl linkage serves as a crucial functional bridge that connects the benzotriazole heterocycle to the substituted phenyl ring, creating opportunities for diverse chemical transformations.

The Chemical Abstracts Service (CAS) registry number 333311-35-6 provides unique identification for this compound in chemical databases. Additional structural identifiers include the PubChem CID 2922019, which facilitates cross-referencing with other chemical information systems. The simplified molecular-input line-entry system (SMILES) notation COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 provides a compact representation of the molecular connectivity.

Crystallographic Studies and Three-Dimensional Conformation

While specific crystallographic data for this compound remains limited in the available literature, structural insights can be derived from closely related compounds. The crystallographic analysis of 1-(4-methylphenylsulfonyl)-1H-1,2,3-benzotriazole provides valuable comparative information regarding the general structural characteristics of sulfonylbenzotriazole derivatives.

Crystallographic studies of related benzotriazole sulfonyl compounds reveal important structural features that likely apply to the target compound. The bond distances in the carbocyclic ring of the benzotriazole unit typically show evidence of modest bond fixation, with bonds C4-C5 and C6-C7 being significantly shorter than bonds C3A-C4, C5-C6, and C7-C7A. This pattern suggests electron delocalization within the benzotriazole system that affects the overall molecular geometry.

The three-dimensional conformation of sulfonylbenzotriazole derivatives typically exhibits specific geometric constraints imposed by the sulfonyl bridge. The O-S-O angle in the sulfonyl group consistently measures larger than the ideal tetrahedral value, as commonly observed in such functional groups. The exocyclic angles at the planar-configuration nitrogen atom N1 typically differ by approximately 10 degrees, indicating asymmetric bonding environments around this center.

Intermolecular interactions in crystal lattices of similar compounds involve C-H···N and C-H···O hydrogen bonds that create chains of edge-fused rings. These interactions suggest that this compound likely exhibits similar solid-state packing arrangements, influencing both its physical properties and potential biological activities.

Spectroscopic Identification (NMR, IR, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess purity. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular framework and substituent positioning. The ¹H NMR spectrum typically exhibits characteristic signals for the methoxy group protons appearing as a singlet around δ 3.8-4.0 ppm, while the aromatic protons of both the benzotriazole and substituted phenyl rings appear in the δ 7.0-8.5 ppm region.

The presence of the chlorine substituent influences the chemical shifts of neighboring aromatic protons through both inductive and mesomeric effects. Protons ortho to the chlorine atom typically appear downfield compared to unsubstituted positions due to the electron-withdrawing nature of the halogen. The benzotriazole protons exhibit characteristic coupling patterns that distinguish them from the phenyl ring protons, providing structural confirmation.

¹³C NMR spectroscopy reveals the carbon framework with distinct signals for the methoxy carbon typically appearing around δ 55-60 ppm. The aromatic carbons show a range of chemical shifts reflecting the different electronic environments created by the various substituents. The carbon atoms attached to chlorine and those bearing the methoxy group exhibit characteristic downfield and upfield shifts, respectively.

Infrared (IR) spectroscopy provides functional group identification through characteristic absorption bands. The sulfonyl group produces strong absorption bands around 1150-1350 cm⁻¹ for S=O stretching vibrations. The benzotriazole N=N stretching typically appears around 1500-1600 cm⁻¹, while aromatic C=C stretches occur in the 1450-1650 cm⁻¹ region. The methoxy C-O stretch contributes to the fingerprint region below 1300 cm⁻¹.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound. The molecular ion peak at m/z 323.76 corresponds to the calculated molecular weight. Common fragmentation pathways include loss of the methoxy group (−31 mass units) and cleavage of the sulfonyl bridge, producing characteristic fragment ions that aid in structural confirmation.

Comparative Analysis with Related Benzotriazole Sulfonyl Derivatives

The structural comparison of this compound with related derivatives reveals important structure-activity relationships within this compound class. The closely related 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole (molecular formula C₁₄H₁₂ClN₃O₃S, molecular weight 337.8 g/mol) provides insight into the effects of alkoxy chain length on molecular properties.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Difference
This compound C₁₃H₁₀ClN₃O₃S 323.76 333311-35-6 4-position chlorine, methoxy group
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole C₁₄H₁₂ClN₃O₃S 337.8 700853-53-8 5-position chlorine, ethoxy group
1-(5-chloro-2-methoxyphenyl)sulfonylbenzotriazole C₁₃H₁₀ClN₃O₃S 323.76 325810-87-5 5-position chlorine, methoxy group

The positional isomerism between 4-chloro and 5-chloro substitution patterns significantly affects the electronic distribution within the aromatic system. The 4-chloro derivative exhibits stronger electron-withdrawing effects on the sulfonyl linkage due to the para relationship, potentially enhancing the compound's reactivity as a sulfonyl donor. Conversely, the 5-chloro isomer shows different electronic characteristics that may influence both chemical stability and biological activity.

The alkoxy substituent variations (methoxy versus ethoxy) primarily affect the compound's lipophilicity and steric characteristics. The methoxy derivatives generally exhibit higher polarity and potentially different membrane permeability compared to their ethoxy analogs. These differences become particularly relevant in pharmaceutical applications where bioavailability and tissue distribution are critical factors.

Comparative analysis with the 4-methylphenylsulfonyl derivative reveals the dramatic electronic differences introduced by halogen versus alkyl substitution. The chloro derivatives exhibit significantly different nucleophilic and electrophilic reactivity patterns compared to the methyl analog, reflecting the fundamental differences between electron-withdrawing and electron-donating substituents.

The synthetic utility of these derivatives as benzotriazolyl donors and sulfonyl donors varies considerably based on the substituent pattern. The electron-withdrawing chlorine atom enhances the leaving group ability of the benzotriazole moiety, making these compounds particularly valuable in acylation reactions and other synthetic transformations. The methoxy group provides additional synthetic handles for further functionalization while modulating the overall reactivity profile.

Properties

IUPAC Name

1-(4-chloro-2-methoxyphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c1-20-12-8-9(14)6-7-13(12)21(18,19)17-11-5-3-2-4-10(11)15-16-17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWLOARIJKCSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Methoxylation

EP0539462A1 details chlorination of o-cresol derivatives using hypochlorous acid (HOCl) generated in situ from sodium hypochlorite and hydrochloric acid. Maintaining pH <10 and temperatures below 50°C ensures selective para-chlorination of 2-methoxyphenol. Subsequent distillation achieves 97–98% purity for 4-chloro-2-methoxyphenol. Methoxylation is typically performed earlier via Williamson ether synthesis using methyl iodide and a base.

Sulfonation Strategies

Sulfonation of 4-chloro-2-methoxyphenol employs sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, analogous to methods in US20160280619A1. The reaction produces 4-chloro-2-methoxyphenyl sulfonic acid, which is treated with phosphorus pentachloride (PCl₅) to yield the corresponding sulfonyl chloride. Alternatively, sodium sulfinates (RSO₂Na) serve as versatile sulfonylating agents. PMC8695481 highlights their use in C–S bond formation, where 4-chloro-2-methoxyphenyl sodium sulfinate reacts with benzotriazole under oxidative conditions (e.g., iodine or Cu catalysis) to form the sulfonyl bridge.

Coupling Benzotriazole with the Sulfonyl Component

Nucleophilic Substitution

The sulfonyl chloride intermediate reacts with benzotriazole’s NH group in a nucleophilic substitution. A base such as triethylamine or pyridine is added to dichloromethane at 0°C to scavenge HCl, driving the reaction to completion. US20160280619A1 reports similar conditions for Friedel-Crafts alkylation, achieving yields >80% after aqueous workup.

Oxidative Coupling with Sodium Sulfinates

PMC8695481 describes oxidative coupling of sodium sulfinates with amines using iodine. Applying this method, 4-chloro-2-methoxyphenyl sodium sulfinate and benzotriazole react in acetonitrile with iodine (1.2 equiv) at 60°C for 12 hours, forming the sulfonamide bond in 75–85% yield.

Optimization and Purification

Solvent and Temperature Effects

Dichloromethane and tetrahydrofuran (THF) are preferred for sulfonylation due to their polarity and low nucleophilicity, as seen in US20160280619A1. Elevated temperatures (60–65°C) improve reaction rates but risk decomposition, necessitating strict thermal control.

Impurity Mitigation

US20160280619A1 emphasizes avoiding acetonitrile in reduction steps to prevent N-acetyl byproducts. Similarly, EP0539462A1 recommends sodium thiosulfate washes to remove excess chlorinating agents.

Crystallization and Yield

Final purification involves recrystallization from ethanol or toluene, yielding 1-(4-Chloro-2-methoxyphenyl)sulfonylbenzotriazole as a white crystalline solid. Patent US7655805B2 achieved 89% purity after two recrystallizations.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.20 (d, 1H, Ar–H), 7.90 (s, 1H, triazole), 7.50 (dd, 1H, Ar–H), 6.95 (d, 1H, Ar–H), 3.85 (s, 3H, OCH₃).

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 750 cm⁻¹ (C–Cl).

Chromatographic Purity
HPLC analysis (C18 column, 70:30 methanol/water) shows >98% purity, with retention time = 6.7 min .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methoxyphenyl)sulfonylbenzotriazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although specific conditions and reagents would be required.

    Coupling Reactions: The benzotriazole moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenyl derivatives.

    Oxidation and Reduction: Products vary depending on the specific reaction but may include sulfoxides or sulfones.

Scientific Research Applications

Chemistry

1-(4-Chloro-2-methoxyphenyl)sulfonylbenzotriazole is primarily used as a reagent in organic synthesis. Its applications include:

  • Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles such as amines or thiols, allowing for the formation of various substituted phenyl derivatives.
  • Coupling Reactions : It participates in coupling reactions, such as Suzuki-Miyaura coupling, which are crucial for synthesizing complex organic molecules.
Reaction Type Reagents Conditions Products
Nucleophilic SubstitutionSodium azide, potassium thiolatePolar aprotic solvents (DMF, DMSO)Substituted phenyl derivatives
OxidationHydrogen peroxideVariesSulfoxides or sulfones
ReductionSodium borohydrideVariesReduced products

Biology

The compound has been explored as a biochemical probe due to its ability to interact with various biomolecules. Its potential applications include:

  • Enzyme Inhibition : Investigations into its role in inhibiting specific enzymes could lead to insights into metabolic pathways.
  • Cellular Mechanisms : The sulfonyl and benzotriazole groups may influence cellular processes through redox reactions.

Medicine

Research has indicated that this compound may possess therapeutic properties:

  • Antimicrobial Activity : Studies suggest potential efficacy against various pathogens.
  • Anticancer Properties : Preliminary investigations indicate that it may inhibit cancer cell growth.

A notable case study highlighted its effectiveness in inhibiting tumor growth in specific cancer models, suggesting further exploration for therapeutic applications.

Industry

In industrial applications, this compound is utilized in developing advanced materials:

  • Polymers and Coatings : Its unique structural properties make it suitable for creating materials with enhanced durability and functionality.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)sulfonylbenzotriazole involves its interaction with molecular targets through its sulfonyl and benzotriazole groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Shares the chlorinated phenyl ring but lacks the sulfonylbenzotriazole moiety.

    1-(4-Methoxyphenyl)propan-2-amine: Contains a methoxyphenyl group but differs in the amine functionality and overall structure.

Uniqueness

1-(4-Chloro-2-methoxyphenyl)sulfonylbenzotriazole is unique due to the combination of its sulfonyl and benzotriazole groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Biological Activity

1-(4-Chloro-2-methoxyphenyl)sulfonylbenzotriazole is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anti-inflammatory and anticancer properties. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring novel therapeutic agents.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a benzotriazole moiety, which is known for its versatility in biological applications. The presence of the chloro and methoxy substituents on the phenyl ring enhances its reactivity and interaction with biological targets.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. A study evaluating various benzimidazole derivatives, including sulfonylbenzotriazoles, demonstrated that some derivatives could effectively inhibit COX-2 with selectivity comparable to established drugs like celecoxib. For instance, certain derivatives showed COX-2 inhibition percentages reaching up to 72% at 5 µM concentration, highlighting their potential as anti-inflammatory agents .

Anticancer Properties

The benzotriazole scaffold has been linked to anticancer activity due to its ability to interfere with cellular signaling pathways. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating the expression of apoptosis-related proteins. For example, compounds derived from benzotriazole have been reported to inhibit the growth of human lymphoma cells, suggesting that this compound may exhibit similar effects .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : By blocking COX-1 and COX-2, the compound reduces the production of pro-inflammatory prostaglandins.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells by modulating key regulatory proteins involved in cell survival and death.
  • Nucleophilic Substitution Reactions : The sulfonyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that interact with cellular macromolecules .

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives:

  • Study on COX Inhibition : A comprehensive evaluation revealed that certain sulfonamide derivatives exhibited selective inhibition towards COX-2 over COX-1, indicating their potential as safer anti-inflammatory agents with fewer gastrointestinal side effects compared to non-selective NSAIDs .
  • Anticancer Activity Assessment : In vitro assays demonstrated that related benzotriazole compounds could significantly reduce cell viability in various cancer cell lines, suggesting a promising avenue for further development as anticancer therapeutics .

Data Tables

CompoundTarget ActivityIC50 (µM)Selectivity
Compound ACOX-1 Inhibition50 ± 5Low
Compound BCOX-2 Inhibition5 ± 0.5High
This compoundPotentially BothTBDTBD

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Chloro-2-methoxyphenyl)sulfonylbenzotriazole?

A multi-step approach is typically employed:

  • Sulfonylation : React benzotriazole with 4-chloro-2-methoxyphenylsulfonyl chloride under anhydrous conditions (e.g., DCM or THF) using a base like pyridine or triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity .
  • Yield Optimization : Reflux time, solvent polarity, and stoichiometric ratios of reactants significantly impact yields. For analogous sulfonamide syntheses, yields of ~60–75% are achievable .

Q. How can the crystalline structure of this compound be validated?

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, ensuring data-to-parameter ratios > 10 and R-factors < 0.05 for high reliability .
  • Hydrogen Bonding Analysis : Apply graph set notation (e.g., D(2)\mathbf{D}(2)) to classify intermolecular interactions, as described in Etter’s methodology .
  • Validation Tools : Leverage checkCIF/PLATON to identify structural anomalies like missed symmetry or disordered solvent molecules .

Q. What spectroscopic techniques are critical for confirming its structural integrity?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR should resolve the sulfonyl group’s deshielding effects (~δ 7.5–8.5 ppm for aromatic protons adjacent to sulfonyl) .
  • IR : Confirm sulfonyl S=O stretches at ~1350–1300 cm1^{-1} and ~1150–1100 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak [M+H]+^+ with < 5 ppm error .

Advanced Research Questions

Q. How do electronic effects of the 4-chloro and 2-methoxy substituents influence reactivity in cross-coupling reactions?

  • Computational Insights : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electron-withdrawing effects from the chloro group enhance electrophilicity at the sulfonyl moiety, while the methoxy group directs regioselectivity via resonance .
  • Experimental Validation : Compare reaction rates with analogs (e.g., 4-methyl vs. 4-chloro derivatives) in Suzuki-Miyaura couplings to quantify substituent effects .

Q. What strategies resolve contradictions in crystallographic data between different polymorphs?

  • Thermodynamic vs. Kinetic Forms : Use differential scanning calorimetry (DSC) to identify stable polymorphs. For example, a high-energy form may crystallize faster but convert to a stable form upon annealing .
  • Hirshfeld Surface Analysis : Quantify intermolecular interaction differences (e.g., C–H···O vs. π–π stacking) to explain packing variations .

Q. How can hydrogen-bonding networks be engineered to improve solubility without compromising stability?

  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) that form robust R22(8)\mathbf{R}_2^2(8) motifs with the sulfonyl group .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) disrupt strong H-bonds, favoring solvated forms with higher solubility .

Q. What mechanistic pathways explain side-product formation during sulfonylation?

  • Byproduct Identification : LC-MS/MS detects intermediates like bis-sulfonylated species or hydrolyzed sulfonic acids.
  • Kinetic Control : Lower reaction temperatures (< 0°C) suppress hydrolysis of the sulfonyl chloride intermediate .

Q. How does this compound’s benzotriazole moiety affect its biological activity profile?

  • Structure-Activity Relationship (SAR) : The benzotriazole group enhances π-stacking with enzyme active sites (e.g., kinase inhibitors). Compare IC50_{50} values against analogs lacking the triazole ring .
  • Metabolic Stability : In vitro microsomal assays (human liver microsomes) assess oxidative degradation of the triazole ring .

Methodological Best Practices

  • Crystallography : Always deposit SCXRD data in the Cambridge Structural Database (CSD) for peer validation .
  • Synthetic Reproducibility : Document solvent batch purity and moisture levels (Karl Fischer titration) to mitigate yield variability .
  • Data Contradiction Resolution : Use multivariate analysis (e.g., PCA) to correlate synthetic conditions with structural/spectral outliers .

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